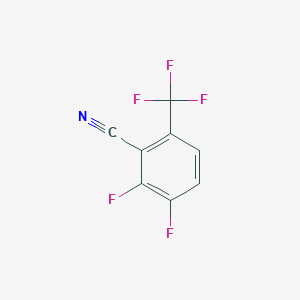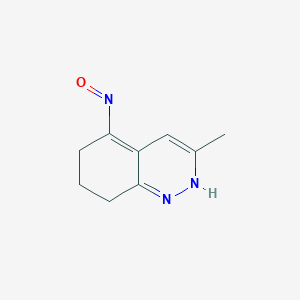
3-Ethynylfluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound has a molecular formula of C20H12 and a molecular weight of 252.31 g/mol.
Wissenschaftliche Forschungsanwendungen
3-Ethynylfluoranthene has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics. It has been used as a building block for the synthesis of organic semiconductors and has shown promising results in the development of high-performance organic field-effect transistors (OFETs). Moreover, it has been used as a sensitizer in dye-sensitized solar cells (DSSCs) and has shown improved efficiency compared to other sensitizers.
Wirkmechanismus
The mechanism of action of 3-Ethynylfluoranthene is not fully understood. However, it is believed that its unique chemical structure allows it to interact with other molecules in a specific way, leading to its potential applications in various fields.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-Ethynylfluoranthene. However, it has been reported to have low toxicity and has shown no adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Ethynylfluoranthene is its high purity and yield, making it suitable for large-scale production. However, its limited solubility in common solvents can pose a challenge in some lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Ethynylfluoranthene. One potential direction is the optimization of its synthesis method to improve its yield and purity. Moreover, further research is needed to fully understand its mechanism of action and potential applications in various fields. Additionally, its use as a sensitizer in DSSCs can be further explored to improve its efficiency and stability. Finally, its potential applications in other fields such as medicinal chemistry and materials science can also be investigated.
Conclusion:
In conclusion, 3-Ethynylfluoranthene is a promising compound with potential applications in various fields. Its high purity and yield make it suitable for large-scale production, and its unique chemical structure allows it to interact with other molecules in a specific way. Further research is needed to fully understand its mechanism of action and potential applications, and to optimize its synthesis method for improved yield and purity.
Synthesemethoden
The synthesis of 3-Ethynylfluoranthene involves the reaction of 9-bromo-3-fluorenyl acetylene with n-butyllithium followed by the addition of 9-bromo-3-fluorenyl lithium. The resulting compound is then treated with copper (I) iodide to obtain 3-Ethynylfluoranthene. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Eigenschaften
CAS-Nummer |
173066-87-0 |
|---|---|
Produktname |
3-Ethynylfluoranthene |
Molekularformel |
C18H10 |
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
3-ethynylfluoranthene |
InChI |
InChI=1S/C18H10/c1-2-12-10-11-17-15-7-4-3-6-14(15)16-9-5-8-13(12)18(16)17/h1,3-11H |
InChI-Schlüssel |
WQEXTBZBLIGAEU-UHFFFAOYSA-N |
SMILES |
C#CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 |
Kanonische SMILES |
C#CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 |
Synonyme |
3-ETHYNYLFLUORANTHENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



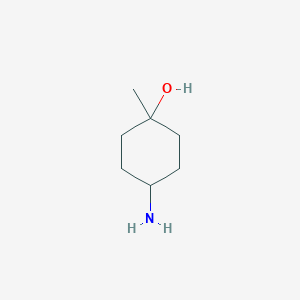
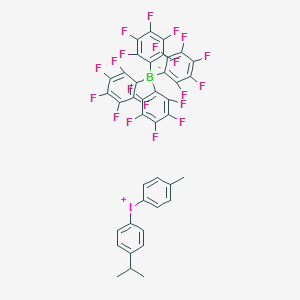
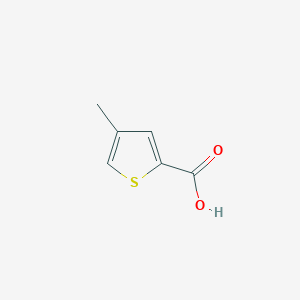
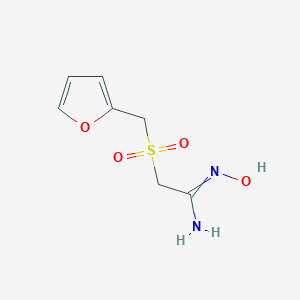


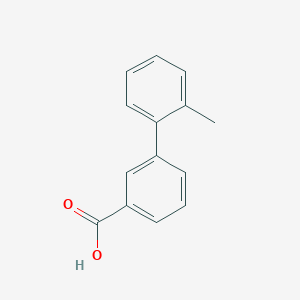
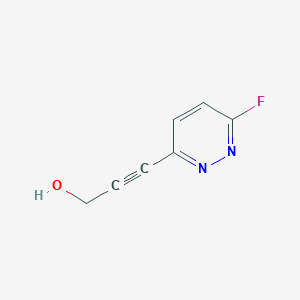
![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)


